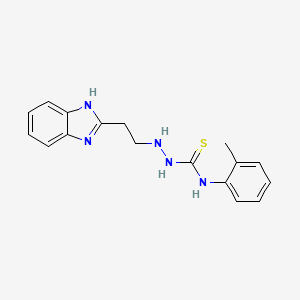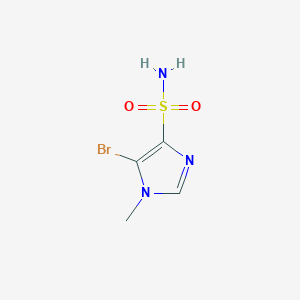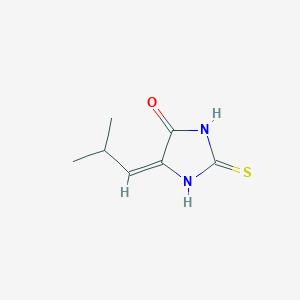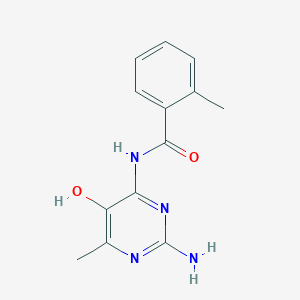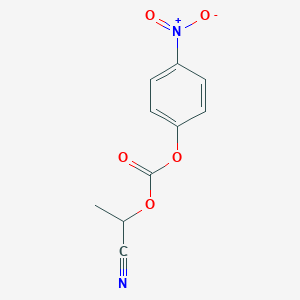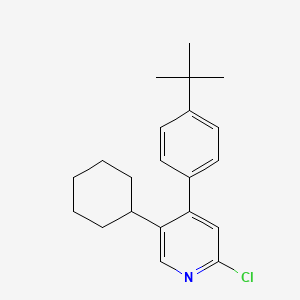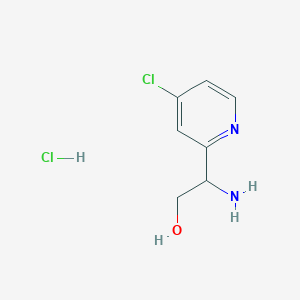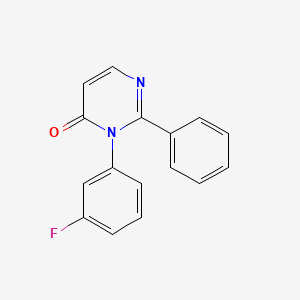
(9Z,9'Z)-(R)-3-((13Z,16Z)-Docosa-13,16-dienoyloxy)propane-1,2-diyl bis(tetradec-9-enoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9Z,9’Z)-®-3-((13Z,16Z)-Docosa-13,16-dienoyloxy)propane-1,2-diyl bis(tetradec-9-enoate) is a complex organic compound characterized by its multiple unsaturated fatty acid chains
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (9Z,9’Z)-®-3-((13Z,16Z)-Docosa-13,16-dienoyloxy)propane-1,2-diyl bis(tetradec-9-enoate) typically involves the esterification of glycerol with docosa-13,16-dienoic acid and tetradec-9-enoic acid. The reaction is catalyzed by acid or base catalysts under controlled temperature and pressure conditions to ensure the formation of the desired ester bonds.
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts such as lipases to achieve regioselective esterification. This method offers advantages in terms of mild reaction conditions and higher selectivity, which are crucial for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated carbon-carbon double bonds, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated derivatives.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Epoxides, diols, and hydroxylated derivatives.
Reduction: Saturated fatty acid esters.
Substitution: Amides, ethers, and other substituted esters.
Applications De Recherche Scientifique
Chemistry: The compound is used as a model molecule to study esterification and transesterification reactions. It also serves as a substrate in enzymatic studies involving lipases and esterases.
Biology: In biological research, this compound is investigated for its role in lipid metabolism and its potential as a bioactive lipid mediator.
Medicine: The compound’s derivatives are explored for their anti-inflammatory and anti-cancer properties. They are also studied for their potential use in drug delivery systems.
Industry: In the industrial sector, the compound is used in the formulation of biodegradable polymers and surfactants. Its unique structure makes it suitable for applications in materials science, particularly in the development of novel biomaterials.
Mécanisme D'action
The compound exerts its effects primarily through interactions with cellular lipid membranes. It can modulate membrane fluidity and permeability, influencing various cellular processes. The molecular targets include enzymes involved in lipid metabolism, such as lipases and phospholipases. The pathways involved may include signaling cascades related to inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
- (9Z,9’Z)-®-3-(Docosahexaenoyloxy)propane-1,2-diyl bis(tetradec-9-enoate)
- (9Z,9’Z)-®-3-(Eicosapentaenoyloxy)propane-1,2-diyl bis(tetradec-9-enoate)
- (9Z,9’Z)-®-3-(Arachidonoyloxy)propane-1,2-diyl bis(tetradec-9-enoate)
Uniqueness: The presence of multiple unsaturated fatty acid chains in (9Z,9’Z)-®-3-((13Z,16Z)-Docosa-13,16-dienoyloxy)propane-1,2-diyl bis(tetradec-9-enoate) imparts unique physicochemical properties, such as enhanced fluidity and reactivity. These characteristics distinguish it from other similar compounds and make it particularly valuable in research and industrial applications.
Propriétés
Formule moléculaire |
C53H94O6 |
|---|---|
Poids moléculaire |
827.3 g/mol |
Nom IUPAC |
[(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl] (13Z,16Z)-docosa-13,16-dienoate |
InChI |
InChI=1S/C53H94O6/c1-4-7-10-13-16-19-22-23-24-25-26-27-28-29-32-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-31-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-20-17-14-11-8-5-2/h14-19,23-24,50H,4-13,20-22,25-49H2,1-3H3/b17-14-,18-15-,19-16-,24-23-/t50-/m0/s1 |
Clé InChI |
BCDPXNSQOZJOQG-NXCSRSINSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\CCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\CCCC)OC(=O)CCCCCCC/C=C\CCCC |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCC)OC(=O)CCCCCCCC=CCCCC |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


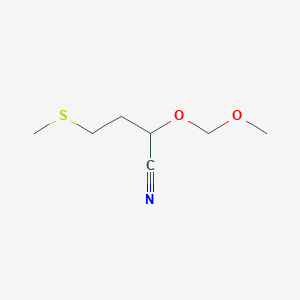

![N-(5-Methylbenzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)acetamide](/img/structure/B15216371.png)

